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Cobalt(2+);2-ethylcyclopenta-1,3-diene

Cat. No.: B14640511
M. Wt: 245.23 g/mol
InChI Key: QRFIJTAMAHQWOB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclopentadienyl (B1206354) Cobalt Chemistry

The field of cyclopentadienyl cobalt chemistry began in earnest shortly after the landmark discovery of ferrocene (B1249389). In 1953, the synthesis of cyclopentadienyl cobalt complexes was first reported, opening the door to a new class of organometallic compounds. researchgate.netresearchgate.net The parent sandwich compound, bis(cyclopentadienyl)cobalt(II), or cobaltocene (B1669278), was discovered soon after ferrocene and became a cornerstone of metallocene chemistry. acs.orgwikipedia.org

Early research focused on the synthesis, structure, and bonding of cobaltocene and its simple derivatives. A significant finding was the ease with which the 19-electron cobaltocene could be oxidized to the exceptionally stable 18-electron cobaltocenium cation. researchgate.netlibretexts.org Over the decades, the field has evolved from studying these fundamental sandwich compounds to exploring half-sandwich complexes, such as (Cp)Co(CO)₂, and their rich reactivity. wikipedia.org In recent years, cyclopentadienyl cobalt(III) complexes have garnered attention for their applications in catalysis, particularly in C-H activation reactions. researchgate.netresearchgate.net

Overview of Organometallic Cobalt Chemistry with Substituted Cyclopentadienyl Ligands

The versatility of the cyclopentadienyl ligand is greatly enhanced by the introduction of substituents onto the five-membered ring. nitrkl.ac.in Replacing one or more hydrogen atoms on the Cp ring with functional groups, such as alkyl groups, allows for the fine-tuning of the steric and electronic properties of the resulting cobalt complex. nitrkl.ac.innih.gov

Substituted cyclopentadienyl ligands can stabilize cobalt in various oxidation states and coordination environments. nitrkl.ac.in The nature of the substituent—whether it is electron-donating or electron-withdrawing, sterically bulky or compact—influences the reactivity, stability, and solubility of the complex. researchgate.netrsc.org For example, the use of the bulky pentamethylcyclopentadienyl (Cp*) ligand has led to the isolation of highly reactive species and has been instrumental in the development of catalysts for a variety of organic transformations. researchgate.netnih.gov The ethylcyclopentadienyl ligand represents a modification that provides a balance of electronic enrichment and moderate steric bulk.

Classification of Ethylcyclopentadienyl Cobalt Complexes by Oxidation State and Coordination Environment

Ethylcyclopentadienyl cobalt complexes can be systematically classified based on two key features: the oxidation state of the central cobalt atom and its coordination environment. Cobalt in these organometallic compounds most commonly exists in the +1, +2, or +3 oxidation states. nih.govresearchgate.net

The coordination environment describes the arrangement of ligands around the cobalt center. Key structural motifs include:

Sandwich Complexes: The metal center is situated between two parallel cyclopentadienyl rings. The archetypal example is cobaltocene, and its ethyl-substituted analog is bis(ethylcyclopentadienyl)cobalt(II). wikipedia.orgereztech.com

Half-Sandwich Complexes: The cobalt atom is bonded to one cyclopentadienyl ring and several other ligands (L). These are often referred to as "piano-stool" complexes of the type (η⁵-EtCp)CoLₙ. libretexts.orgwikipedia.orgnitrkl.ac.in

Bent Metallocenes: In some higher oxidation state complexes, the two cyclopentadienyl rings are tilted relative to each other to accommodate additional ligands. libretexts.org

Cobalt(I) complexes containing the ethylcyclopentadienyl ligand are typically 18-electron, half-sandwich compounds. wikipedia.orgacs.org A well-known analog, cyclopentadienylcobalt dicarbonyl, (Cp)Co(CO)₂, is a dark red liquid that serves as a versatile precursor in organometallic synthesis. wikipedia.org The ethyl-substituted version, (η⁵-C₂H₅C₅H₄)Co(CO)₂, is expected to have similar "piano-stool" geometry, with the cobalt atom bonded to one EtCp ring and two carbonyl ligands. The electron-donating nature of the ethyl group increases electron density at the cobalt center compared to the unsubstituted Cp analog, which can influence the reactivity and spectroscopic properties, such as the C-O stretching frequencies in the IR spectrum. ilpi.com These complexes are valuable catalysts, particularly for alkyne cyclotrimerization reactions. wikipedia.org

The primary example of a cobalt(II) ethylcyclopentadienyl complex is bis(ethylcyclopentadienyl)cobalt(II) , also known as 1,1'-diethylcobaltocene. This compound is the specific subject "Cobalt(2+);2-ethylcyclopenta-1,3-diene". It is a structural analog of cobaltocene, which is a 19-electron metallocene. wikipedia.orgereztech.com As a cobalt(II) species, it is paramagnetic. Unlike the solid, dark purple cobaltocene, bis(ethylcyclopentadienyl)cobalt(II) is a liquid at room temperature. wikipedia.org This change in physical state is a direct consequence of the ethyl substituents on the rings, which disrupt the crystal packing observed in the parent cobaltocene.

The structure consists of a central cobalt(II) ion "sandwiched" between two parallel ethylcyclopentadienyl ligands. Like cobaltocene, it is a powerful single-electron reducing agent, readily undergoing oxidation to the more stable 18-electron Co(III) cation. libretexts.orgereztech.com

Properties of Bis(ethylcyclopentadienyl)cobalt(II)
PropertyValueReference
Chemical FormulaC₁₄H₁₈Co
Molecular Weight245.23 g/mol
AppearanceLiquid
Density1.516 g/mL at 25 °C
CAS Number55940-05-1

The chemistry of cobalt(III) ethylcyclopentadienyl complexes is dominated by the stable 18-electron cation, [Co(η⁵-C₂H₅C₅H₄)₂]⁺ . This species is readily formed by the one-electron oxidation of bis(ethylcyclopentadienyl)cobalt(II). researchgate.netlibretexts.org This cobaltocenium-type cation is isoelectronic with ferrocene and is known for its exceptional thermal and chemical stability.

Beyond the sandwich-type cation, a wide variety of half-sandwich cobalt(III) complexes bearing substituted cyclopentadienyl ligands have been developed. researchgate.netresearchgate.netnih.gov These complexes, often with the general formula [(η⁵-EtCp)Co(L)X]ⁿ⁺, where L and X are various ligands, have emerged as important catalysts. nih.govacs.org The high oxidation state of the cobalt(III) center makes these compounds effective in promoting reactions such as C-H functionalization, annulations, and hydrogenation. researchgate.netchemistryviews.org The specific ligands attached to the '(EtCp)Co' fragment play a crucial role in modulating the catalytic activity and selectivity. researchgate.netresearchgate.net

Significance of the Ethyl Substituent in Cyclopentadienyl Ligand Frameworks

The choice to replace a hydrogen atom on a cyclopentadienyl ring with an ethyl group is not arbitrary; it imparts specific and predictable changes to the resulting metal complex through both electronic and steric effects. researchgate.netchemistryviews.org

It makes the cobalt center more easily oxidized. For example, bis(ethylcyclopentadienyl)cobalt(II) has a lower oxidation potential than bis(cyclopentadienyl)cobalt(II).

It strengthens the M-L back-bonding in complexes with π-acceptor ligands like CO, which can be observed spectroscopically. ilpi.com

It can enhance the catalytic activity of the metal center in certain reactions.

Steric Effects: The ethyl group is larger than a hydrogen atom, introducing steric bulk to the ligand framework. wikipedia.org While not as sterically demanding as a tert-butyl group or the five methyl groups of the Cp* ligand, the ethyl group's size still influences the complex's properties: nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Co B14640511 Cobalt(2+);2-ethylcyclopenta-1,3-diene

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18Co

Molecular Weight

245.23 g/mol

IUPAC Name

cobalt(2+);2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI Key

QRFIJTAMAHQWOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ethylcyclopentadienyl Cobalt Complexes

Strategies for the Synthesis of 2-Ethylcyclopentadiene Ligands

The preparation of 2-ethylcyclopentadiene is a critical first step in the synthesis of its corresponding cobalt complexes. One common method involves the vapor-phase thermal reaction of cyclopentadiene (B3395910) with ethylene (B1197577), which results in an equimolar mixture of 1-ethylcyclopentadiene and 2-ethylcyclopentadiene. oup.com Alternative approaches to substituted cyclopentadienes include multi-step organic syntheses starting from different precursors.

Synthesis of Bis(2-ethylcyclopentadienyl)cobalt(II) and Related Precursors

The synthesis of the target compound, Bis(2-ethylcyclopentadienyl)cobalt(II), and its precursors can be achieved through several established routes, primarily involving the reaction of a cobalt(II) salt with an ethylcyclopentadienide source.

Synthetic Routes from Cobalt(II) Salts

A direct and widely used method for the synthesis of cobaltocene (B1669278) and its derivatives, including Bis(2-ethylcyclopentadienyl)cobalt(II), involves the reaction of a cobalt(II) salt, typically anhydrous cobalt(II) chloride, with a source of the ethylcyclopentadienyl anion. wikipedia.orgias.ac.in The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), to prevent oxidation of the cobalt(II) center and the sensitive organometallic product. wikipedia.org The driving force for this reaction is the formation of a stable "sandwich" complex where the cobalt atom is situated between two parallel cyclopentadienyl (B1206354) rings. wikipedia.org

The general reaction can be represented as: CoX₂ + 2 M(EtCp) → Co(EtCp)₂ + 2 MX (where X = halide, M = alkali metal, EtCp = ethylcyclopentadienyl)

The choice of cobalt(II) salt and reaction conditions can influence the yield and purity of the final product. Anhydrous conditions are crucial to prevent the formation of hydrated cobalt species which can interfere with the reaction.

Utilization of Alkali Metal Ethylcyclopentadienides

Alkali metal ethylcyclopentadienides, such as sodium ethylcyclopentadienide (Na(EtCp)) or potassium ethylcyclopentadienide (K(EtCp)), are essential reagents in the synthesis of Bis(2-ethylcyclopentadienyl)cobalt(II). nih.govlibretexts.org These reagents are typically prepared by the deprotonation of ethylcyclopentadiene (B8645487) with a strong base like sodium hydride, potassium hydride, or an alkali metal itself. mdpi.com The resulting alkali metal salt is then reacted in situ or isolated before being treated with a cobalt(II) halide. wikipedia.org

The use of these alkali metal reagents is advantageous due to their high reactivity and the straightforward nature of the salt metathesis reaction. The choice between sodium, potassium, or other alkali metals can depend on factors such as solubility, reactivity, and the desired purity of the final cobalt complex.

ReagentBase for DeprotonationSolventTypical Reaction
Sodium EthylcyclopentadienideSodium Hydride (NaH)Tetrahydrofuran (THF)NaH + EtCpH → Na(EtCp) + H₂
Potassium EthylcyclopentadienidePotassium Hydride (KH)Tetrahydrofuran (THF)KH + EtCpH → K(EtCp) + H₂

Derivatization and Functionalization of Ethylcyclopentadienyl Cobalt Scaffolds

Once the basic Bis(2-ethylcyclopentadienyl)cobalt(II) scaffold is synthesized, it can be further modified through various reactions to introduce new functionalities and tune its electronic and steric properties.

Ligand Exchange Reactions in Ethylcyclopentadienyl Cobalt Complexes

Ligand exchange reactions are a fundamental tool for modifying ethylcyclopentadienyl cobalt complexes. nih.govacs.orglibretexts.org In these reactions, one or more of the ethylcyclopentadienyl ligands, or other ancillary ligands, are replaced by different ligands. libretexts.orgchemguide.co.uk The lability of the ligands depends on the cobalt center's oxidation state and the nature of the incoming and outgoing ligands. libretexts.org For instance, in cobalt(II) complexes, ligand exchange can be relatively facile, allowing for the introduction of a wide range of functionalities. nih.govlibretexts.org

A common example is the replacement of a cyclopentadienyl-type ligand with other donor ligands, which can be driven by factors such as the chelate effect or the use of a large excess of the incoming ligand. wikipedia.org These reactions can be used to synthesize half-sandwich complexes or complexes with mixed ligand sets, thereby altering the reactivity and catalytic activity of the cobalt center.

Starting ComplexIncoming LigandProduct Type
Co(EtCp)₂Carbon Monoxide (CO)Half-sandwich carbonyl complex
Co(EtCp)₂Phosphines (e.g., PPh₃)Mixed-ligand complex

Oxidative Addition and Reductive Elimination Routes for Ethylcyclopentadienyl Cobalt Complexes

Oxidative addition and reductive elimination are key elementary steps in organometallic chemistry that allow for the formation and cleavage of bonds at the metal center. libretexts.orgnih.gov These processes involve a change in the oxidation state of the cobalt atom. acs.orglibretexts.org

Oxidative Addition: In this process, a molecule adds to the cobalt center, leading to an increase in both the coordination number and the formal oxidation state of the cobalt (typically from Co(I) or Co(II) to Co(III) or Co(IV)). acs.orglibretexts.org This is a crucial step for activating substrates in catalytic cycles. For ethylcyclopentadienyl cobalt complexes, oxidative addition can be facilitated by an electron-rich metal center. youtube.com

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the cobalt center couple and are eliminated as a single molecule, resulting in a decrease in the coordination number and the formal oxidation state of the cobalt. nih.govlibretexts.org Reductive elimination is often the product-forming step in catalytic cycles and is favored by electron-poor metal centers. youtube.com

These two processes are often in equilibrium and are fundamental to the catalytic applications of ethylcyclopentadienyl cobalt complexes in various chemical transformations. libretexts.org

ProcessChange in Oxidation StateChange in Coordination NumberDriving Factor
Oxidative AdditionIncrease by 2Increase by 2Electron-rich metal center
Reductive EliminationDecrease by 2Decrease by 2Electron-poor metal center

Stereoselective and Enantioselective Synthesis of Chiral Ethylcyclopentadienyl Cobalt Derivatives

The development of chiral cyclopentadienyl (Cp) ligands has become a crucial area in modern organic synthesis, enabling highly stereocontrolled metal-catalyzed reactions. nih.gov While much of the initial focus was on precious metals like rhodium and iridium, recent research has demonstrated the significant potential of more abundant and cost-effective 3d transition metals, such as cobalt, in asymmetric catalysis. snnu.edu.cnchemistryviews.org The synthesis of chiral cobalt complexes, particularly those bearing substituted cyclopentadienyl ligands, has paved the way for novel enantioselective transformations. nih.govacs.org

A significant advancement in this field involves the use of cobalt(III) complexes equipped with trisubstituted chiral cyclopentadienyl ligands for asymmetric C-H functionalization. nih.gov These catalysts have proven to be highly effective in the synthesis of valuable chiral molecules. The general synthetic route to these chiral cobalt(III) catalysts is notably straightforward, involving the reaction of a chiral cyclopentadiene precursor (Cp H) with dicobalt octacarbonyl (Co₂(CO)₈), followed by an in-situ oxidation with iodine (I₂). acs.org

The catalytic efficacy of these chiral cobalt complexes has been prominently demonstrated in the enantioselective synthesis of dihydroisoquinolones via the reaction of N-chlorobenzamides with various alkenes. acs.orgorganic-chemistry.org This transformation serves as a benchmark for evaluating the performance of chiral Cp catalysts. acs.org Research has shown that these cobalt-based systems can achieve excellent levels of enantioselectivity, often outperforming the analogous rhodium(III)-based catalysts. nih.govacs.org For instance, transformations using these cobalt catalysts have reported outstanding enantiomeric ratios (er) of up to 99.5:0.5. nih.gov

The reaction conditions typically involve a catalyst loading of 5-10 mol%, with additives such as silver triflate (AgOTf) and a base like cesium pivalate (B1233124) (CsOPiv), in a solvent such as hexafluoroisopropanol (HFIP). chemistryviews.orgepfl.ch These conditions have been optimized to afford high yields and superior stereocontrol across a broad range of substrates, including challenging alkyl alkenes. nih.gov

Detailed research findings on the application of a specific trisubstituted chiral cyclopentadienyl cobalt catalyst in the synthesis of dihydroisoquinolones are summarized below.

Table 1: Enantioselective Synthesis of Dihydroisoquinolones using a Chiral CpCo(III) Catalyst nih.govacs.org
N-Chlorobenzamide SubstrateAlkenes SubstrateYield (%)Enantiomeric Ratio (er)
N-Chloro-2-methylbenzamideStyrene9599.5:0.5
N-ChlorobenzamideStyrene9999:1
N-Chloro-4-methylbenzamide4-Chlorostyrene9998.5:1.5
N-Chloro-4-methoxybenzamide4-Methylstyrene9499:1
N-Chloro-3-chlorobenzamide2-Vinylnaphthalene9999:1
N-Chlorobenzamide1-Octene7298.5:1.5
N-ChlorobenzamideCyclohexene9298:2

Beyond C-H functionalization, chiral cyclopentadienyl cobalt complexes have also been explored in other asymmetric transformations. For example, cobalt(I) complexes with chiral indenyl ligands, which are fused-ring analogues of cyclopentadienyl systems, have been utilized in asymmetric [2+2+2] cycloaddition reactions of alkynes, albeit with moderate enantioselectivity in early examples. researchgate.net The pioneering work in this area involved using naturally occurring chiral molecules like pulegone (B1678340) and camphor (B46023) to construct the chiral cyclopentadiene ligand framework. osti.gov These foundational studies established that enantiomerically pure cyclopentadienylmetal complexes could be synthesized and applied in asymmetric catalysis, setting the stage for the development of the highly efficient systems seen today. osti.gov

The continued development of diverse chiral Cp ligand architectures is central to expanding the scope and efficacy of cobalt-catalyzed asymmetric reactions. nih.govsnnu.edu.cn The ability to fine-tune the steric and electronic properties of the ligand allows for precise control over the stereochemical outcome of the catalytic process. nih.gov

Electronic Structure and Bonding Analysis in Ethylcyclopentadienyl Cobalt Systems

Theoretical Frameworks for Describing Metal-Ligand Bonding in Ethylcyclopentadienyl Cobalt Complexes

The bonding in ethylcyclopentadienyl cobalt complexes is best understood through a combination of theoretical models that have evolved to explain the intricate interactions within transition metal compounds.

Ligand Field Theory (LFT): LFT is a successful model for predicting the spectroscopic and magnetic properties of transition metal complexes. nih.gov It evaluates the effect of the electrostatic field created by the ligands on the d-electrons of the central metal atom. nih.gov In the context of an ethylcyclopentadienyl cobalt complex, LFT helps to explain the splitting of the cobalt d-orbitals under the influence of the two cyclopentadienyl (B1206354) rings.

Molecular Orbital (MO) Theory: MO theory offers a more comprehensive description by considering the covalent nature of the metal-ligand bond. dalalinstitute.com This theory posits that atomic orbitals of the metal and the ligands combine to form molecular orbitals (bonding, antibonding, and non-bonding) that extend over the entire molecule. dalalinstitute.comfiveable.me For ethylcyclopentadienyl cobalt, this involves the interaction of the cobalt's 3d, 4s, and 4p orbitals with the π-molecular orbitals of the two ethylcyclopentadienyl ligands. The stability of such organometallic compounds is often rationalized using the 18-electron rule, which suggests that thermodynamically stable complexes are formed when the sum of the metal's d-electrons and the electrons supplied by the ligands equals 18. wiley-vch.de

Angular Overlap Model (AOM): As a parameterized version of LFT, the AOM is particularly useful for describing metal-ligand interactions in terms of local σ and π interactions. nih.gov It allows for a quantitative assessment of the donor and acceptor capabilities of individual ligands, providing a nuanced view of the bonding that goes beyond simple electrostatic considerations. nih.gov

A common and powerful approach to applying these theories is to conceptually "decompose" the molecule into a central metal fragment, Co(2+), and the ethylcyclopentadienyl (EtCp) ligands. nih.gov By analyzing the interaction between the frontier orbitals of these fragments, one can construct a detailed picture of the electronic structure of the entire complex. nih.gov

Molecular Orbital Analysis of the Cobalt-Ethylcyclopentadienyl Interaction

A molecular orbital diagram for a cobaltocene (B1669278) derivative like bis(ethylcyclopentadienyl)cobalt(II) arises from the interaction between the cobalt valence orbitals and the π-system of the two ethylcyclopentadienyl rings. The symmetry of the metal and ligand orbitals dictates the nature and strength of these interactions. fiveable.me

The key interactions are between the cobalt's 3d orbitals and the π molecular orbitals of the cyclopentadienyl rings. This leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. In cobaltocene, the ground state electronic configuration is (a1g')²(e2g)⁴(e1g)¹, resulting in a paramagnetic compound with one unpaired electron. This singly occupied e1g orbital is primarily of 3d character but with significant ligand contribution, indicating considerable covalency in the metal-ligand bond. ibm.com Studies on cobaltocene have quantified this, suggesting the singly occupied orbital has approximately 58% cobalt 3d character and 42% ligand character. ibm.com The interaction between metal and ligand orbitals leads to a stabilization of the complex. youtube.com

Table 1: Key Molecular Orbital Interactions in Cobaltocene Systems

Metal Orbital(s) Ligand π-Orbital Symmetry Resulting MO Character
3d(z²) a1g a1g' Bonding
3d(xy), 3d(x²-y²) e2g e2g Bonding

This table represents a simplified model of the primary interactions.

Influence of Ethyl Substitution on Electronic Configuration and Spin States

The substitution of a hydrogen atom on the cyclopentadienyl ring with an alkyl group, such as ethyl, influences the electronic properties of the metallocene. Alkyl groups are generally considered to be electron-donating. This donation of electron density to the cyclopentadienyl ring alters the energy of its π-orbitals, which in turn affects the molecular orbitals of the entire complex.

The primary effect of this electron donation is a destabilization (raising in energy) of the frontier molecular orbitals. This leads to a decrease in the ionization energy (IE) of the molecule. For instance, the introduction of a single methyl group to cobaltocene lowers its adiabatic ionization energy significantly. rsc.org Mass-analyzed threshold ionization (MATI) spectroscopy has determined the IE of methylcobaltocene to be 5.2097(6) eV. rsc.orgresearchgate.net The ethyl group, being a slightly stronger electron-donating group than methyl, is expected to cause a similar or slightly larger decrease in the ionization energy.

Redox Chemistry of Ethylcyclopentadienyl Cobalt Complexes

The ability of ethylcyclopentadienyl cobalt complexes to undergo electron transfer reactions is a cornerstone of their chemistry, making them useful as redox reagents.

The cobalt center in bis(ethylcyclopentadienyl)cobalt(II) has a formal oxidation state of +2. This complex is readily oxidized in a one-electron process to form the stable, 18-electron bis(ethylcyclopentadienyl)cobalt(III) cation.

Co(EtCp)₂ (19e⁻, Co(II)) → [Co(EtCp)₂]⁺ (18e⁻, Co(III)) + e⁻

This oxidation is electrochemically reversible. The electron transfer can proceed through various pathways, and in some cobalt complexes, new electron transport channels can be created by the introduction of dopants or specific ligand architectures, enhancing the efficiency of electron transfer. mdpi.com In certain systems, cyclopentadienyl cobalt complexes have been shown to undergo reversible two-electron oxidation processes, a behavior known as potential inversion, which is rare for first-row transition metals. chemrxiv.orgresearchgate.netacs.org This multielectron transfer is central to many chemical transformations. researchgate.net

When a cobalt complex undergoes a redox reaction, the electron can be removed from or added to an orbital that is primarily localized on the metal or one that is primarily localized on the ligand. researchgate.netnih.gov

Metal-Centered Redox: In many cases, including the oxidation of bis(ethylcyclopentadienyl)cobalt(II) to the corresponding cobalt(III) cation, the process is metal-centered. The electron is removed from the e1g* molecular orbital, which, while having some ligand character, is predominantly based on the cobalt 3d orbitals. uni-heidelberg.de

Ligand-Centered Redox: In complexes featuring "redox-active" or "non-innocent" ligands, the oxidation or reduction can occur on the ligand itself. nih.govuni-heidelberg.de The choice of ligands can dictate the nature of the redox event. For example, replacing electron-donating co-ligands with electron-withdrawing ones can shift a redox process from being metal-centered to ligand-centered. nih.govuni-heidelberg.de This happens because the electron-withdrawing groups stabilize the Co(II) state relative to the more Lewis acidic Co(III) state, making it energetically more favorable to remove an electron from the ligand framework. nih.govuni-heidelberg.de In some cases, reactivity with electrophiles can be directed to occur either at the cobalt center, accompanied by electron transfer from the redox-active ligand, or entirely at the ligand scaffold. rsc.org This demonstrates the crucial role of the ligand in mediating the complex's redox behavior. morressier.com

For simple metallocenes like bis(ethylcyclopentadienyl)cobalt(II), the redox chemistry is dominated by metal-centered processes due to the relative stability of the cyclopentadienyl-type ligands.

Advanced Spectroscopic Characterization of Ethylcyclopentadienyl Cobalt Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the characterization of organometallic compounds, including those containing the ethylcyclopentadienyl (EtCp) ligand. Due to the presence of a cobalt center, which can be paramagnetic (in the case of Co(II)) or diamagnetic (Co(III)), the resulting NMR spectra can exhibit unique features such as broadened signals and large chemical shift ranges, particularly for paramagnetic complexes. nih.gov

In a typical diamagnetic (EtCp)Co(III) complex, the cyclopentadienyl (B1206354) (Cp) ring protons would appear as distinct multiplets in the aromatic region of the ¹H NMR spectrum, typically between δ 4.0 and 6.0 ppm. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

For the ¹³C NMR spectrum, the carbons of the Cp ring would resonate in the range of δ 80-100 ppm. The substituted carbon of the ring would show a different chemical shift compared to the unsubstituted carbons. The ethyl group's methylene and methyl carbons would appear further upfield.

Table 4.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclopentadienyl-type Ligands in Diamagnetic Cobalt(III) Complexes Data is illustrative and based on analogous compounds.

Functional GroupRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Cp Ring Protons (unsubstituted)~ 5.0 - 6.7~ 94
Ethyl Group (-CH₂-)~ 2.0 - 2.5 (quartet)~ 20 - 30
Ethyl Group (-CH₃)~ 1.0 - 1.5 (triplet)~ 10 - 15

Note: For paramagnetic Co(II) complexes, signals are often significantly broader and shifted over a much wider range. mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the connectivity of atoms within the ethylcyclopentadienyl ligand.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org In an (EtCp)Co complex, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. It would also reveal couplings between adjacent protons on the cyclopentadienyl ring, helping to trace the connectivity around the ring. wikipedia.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu An HSQC spectrum would show a cross-peak linking the ¹H signal of each Cp ring proton to its corresponding ¹³C signal. Similarly, it would connect the methylene protons to the methylene carbon and the methyl protons to the methyl carbon of the ethyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). wikipedia.org HMBC is crucial for establishing the connection of the ethyl group to the cyclopentadienyl ring. It would show a correlation between the methylene protons of the ethyl group and the substituted carbon of the Cp ring, as well as adjacent carbons. youtube.com

Together, these techniques provide a comprehensive map of the molecular structure in solution. slideshare.net

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as ligand rotation or conformational changes. mdpi.com The energy barriers for these processes can be determined by monitoring changes in the NMR spectrum as a function of temperature. mdpi.com

For an ethylcyclopentadienyl cobalt complex, a potential dynamic process is the rotation of the ethyl group around the C-C bond connecting it to the Cp ring. At low temperatures, this rotation might be slow on the NMR timescale, potentially leading to distinct signals for different rotamers. As the temperature is increased, the rotation becomes faster, and the distinct signals may broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. researchgate.net

The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. While specific VT NMR studies on (EtCp)Co complexes are not detailed in the provided search results, the technique has been widely applied to study dynamics in other organometallic cobalt compounds. mdpi.comnih.govresearchgate.net For example, studies on other cobalt complexes have shown that chemical shifts can be highly temperature-dependent, a phenomenon that can be used to probe molecular dynamics. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

For a half-sandwich complex like (EtCp)CoLₙ (where L represents other ligands), X-ray diffraction would reveal a "piano-stool" geometry, with the ethylcyclopentadienyl ligand occupying the "seat" and the other ligands forming the "legs". nih.gov The analysis would provide exact measurements of the Co-C bond distances to the five carbons of the Cp ring.

Although a crystal structure for an ethylcyclopentadienyl cobalt complex is not available in the search results, data from the closely related complex bis(η-ethylene)(η-pentamethylcyclopentadienyl)cobalt, [Co(Cp)(C₂H₄)₂], can serve as a reference. nih.gov In this structure, the cobalt-carbon bonds to the pentamethylcyclopentadienyl (Cp) ring have an average length of 2.103 Å. nih.govresearchgate.net The Co-C bond distances in an (EtCp)Co complex are expected to be in a similar range. The C-C bond lengths within the Cp ring itself typically show near-perfect delocalization. mdpi.com

Table 4.2.1: Representative Bond Distances from X-ray Crystallography of a Cp-Cobalt Analogue* Data from [Co(C₁₀H₁₅)(C₂H₄)₂]. nih.govresearchgate.net

BondAverage Distance (Å)
Co–C (Cp* ring)2.103
C–C (within Cp* ring)Varies, consistent with aromaticity

The ethyl substituent would be observed extending from one of the ring carbons, and its conformation (the orientation of the -CH₂CH₃ group relative to the ring) would be precisely determined.

X-ray crystallography also illuminates how molecules pack together in a crystal, which is governed by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. rsc.orgresearchgate.net In organometallic structures like (EtCp)Co complexes, C–H···π interactions are common. researchgate.net These are weak hydrogen bonds where a C-H bond from one molecule interacts with the π-electron cloud of a cyclopentadienyl ring on an adjacent molecule. mdpi.com

For example, in the crystal structure of [Co(Cp)(C₂H₄)₂], molecules are linked into chains through C–H···π interactions between a methyl group on one molecule and the Cp ring of a neighboring molecule. nih.govresearchgate.net Similar interactions involving the C-H bonds of the ethyl group or the Cp ring could be expected to play a significant role in the crystal packing of ethylcyclopentadienyl cobalt complexes, influencing properties like solubility and crystal morphology. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as complexes containing the Co(II) ion. mdpi.com The Co(II) center in bis(ethylcyclopentadienyl)cobalt(II) is a d⁷ ion and is EPR-active. osti.gov The EPR spectrum is sensitive to the coordination environment, the spin state, and the distribution of the unpaired electron density within the molecule.

The parent compound, cobaltocene (B1669278) (Co(C₅H₅)₂), has been studied extensively, providing a model for understanding the EPR parameters of its derivatives. ibm.com Cobaltocene possesses a ²E₁g ground state, which is orbitally degenerate and subject to a dynamic Jahn-Teller effect. This, along with spin-orbit coupling and distortions in the crystal lattice, significantly influences the magnetic properties. ibm.comaip.org

The EPR spectrum of a paramagnetic Co(II) center is typically described by the g-tensor and the hyperfine coupling (A) tensor for the ⁵⁹Co nucleus (I = 7/2). nih.gov For cobaltocene doped into a diamagnetic ruthenocene host lattice at low temperatures, detailed EPR studies have yielded specific parameters for the lowest Kramers doublet. ibm.comaip.org These parameters are indicative of considerable covalency in the metal-ligand bonds, with the unpaired electron having significant density on the cyclopentadienyl ligands. ibm.com It is expected that bis(ethylcyclopentadienyl)cobalt(II) would exhibit qualitatively similar EPR spectra, with minor shifts in the g and A tensor values due to the electronic effects of the ethyl substituents.

The key parameters obtained from the EPR spectrum of cobaltocene, which serve as a reference for its ethyl-substituted analogue, are presented in the table below.

Table 1: EPR Parameters for Cobaltocene Doped in a Ruthenocene Host at 4.2 K ibm.com
ParameterValue
g_x1.88 ± 0.02
g_y1.70 ± 0.02
g_z1.39 ± 0.02
A_x (⁵⁹Co)-28 ± 5 G
A_y (⁵⁹Co)-211 ± 5 G
A_z (⁵⁹Co)-125 ± 5 G

The significant anisotropy in both the g-tensor and the hyperfine coupling tensor reflects the low-symmetry environment of the cobalt ion, which is influenced by the Jahn-Teller distortion. ibm.comaip.org In pure, undiluted bis(ethylcyclopentadienyl)cobalt(II), magnetic dipole-dipole interactions would likely broaden the EPR lines to the point of being undetectable, similar to what is observed in pure cobaltocene crystals. ibm.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. For bis(ethylcyclopentadienyl)cobalt(II), these spectra can be used to identify the characteristic vibrations of the ethyl and cyclopentadienyl groups and to understand the coordination of the ligands to the cobalt atom.

C-H stretching vibrations: Associated with the aromatic C-H bonds of the cyclopentadienyl ring and the aliphatic C-H bonds of the ethyl group.

C-C stretching vibrations: Within the cyclopentadienyl ring and the ethyl substituent.

Ring breathing modes: Symmetric stretching of the entire cyclopentadienyl ring.

Metal-Ligand vibrations: Stretching and tilting modes of the entire cyclopentadienyl ring against the cobalt atom.

The ethyl group introduces additional vibrational modes, such as C-H stretching and bending of the CH₂ and CH₃ groups, which would appear in their characteristic regions. The coordination of the cyclopentadienyl ring to the cobalt atom in a η⁵-fashion is a key structural feature that is confirmed by specific vibrational bands. The table below summarizes the expected positions for the principal vibrational modes based on data from analogous metallocenes.

Table 2: Characteristic Vibrational Frequencies for Bis(cyclopentadienyl)metal Complexes
Vibrational ModeApproximate Frequency (cm⁻¹)Technique
Aromatic C-H Stretch~3100IR, Raman
Aliphatic C-H Stretch (CH₂, CH₃)2850-3000IR, Raman
C-C Ring Stretch~1410IR, Raman
Symmetric Ring Breathing~1108IR, Raman
Out-of-plane C-H Bend~800-850IR
Metal-Ring Symmetric Stretch~300-400Raman

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For bis(ethylcyclopentadienyl)cobalt(II), mass spectrometry confirms the molecular formula C₁₄H₁₈Co and a molecular weight of 245.23 g/mol .

Electron Ionization (EI) is a common method used for volatile organometallic compounds. researchgate.net In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. researchgate.net The study of cobaltocene and other metallocenes has established a characteristic fragmentation pattern that is also expected for its ethyl-substituted derivative. ohiolink.edu

The primary fragmentation pathways for metallocenes under electron impact involve the sequential or complete loss of the cyclopentadienyl-type ligands. The most common fragments observed would be:

Molecular Ion [Co(C₅H₄Et)₂]⁺˙: The intact ionized molecule.

Loss of an Ethylcyclopentadienyl Ligand [Co(C₅H₄Et)]⁺: This fragment results from the cleavage of the bond between the cobalt atom and one of the rings.

Bare Metal Ion [Co]⁺: Formed by the loss of both ethylcyclopentadienyl ligands.

Further fragmentation of the ethylcyclopentadienyl ligand itself (e.g., loss of the ethyl group) is also possible but typically results in less abundant ions. The relative intensities of these fragments provide insight into the stability of the molecular ion and the strength of the metal-ligand bond.

Table 3: Predicted Major Ions in the Mass Spectrum of Bis(ethylcyclopentadienyl)cobalt(II)
IonFormulaPredicted m/zDescription
Molecular Ion[C₁₄H₁₈Co]⁺˙245.07Parent Ion
Fragment Ion[C₇H₉Co]⁺152.00Loss of one ethylcyclopentadienyl radical
Fragment Ion[Co]⁺58.93Bare Cobalt Ion

Note: m/z values are calculated for the most abundant isotopes.

Advanced techniques such as Mass-Analyzed Threshold Ionization (MATI) spectroscopy have been used on cobaltocene and methylcobaltocene to determine highly accurate ionization energies, providing fundamental data on their electronic structure. mdpi.com These studies show that alkyl substitution lowers the ionization energy of the metallocene. mdpi.com

Computational Approaches to Ethylcyclopentadienyl Cobalt Complex Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it particularly well-suited for studying the intricate electronic environments of transition metal complexes. ucsb.edu DFT calculations are instrumental in understanding the fundamental properties that govern the reactivity of ethylcyclopentadienyl cobalt complexes.

A critical first step in any computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. acs.orgu-tokyo.ac.jp For ethylcyclopentadienyl cobalt complexes, DFT is used to perform geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface. nih.gov

Table 1: Representative Geometric Parameters for a DFT-Optimized Ethylcyclopentadienyl Cobalt Complex Fragment Note: These are illustrative values based on typical findings for related cobalt complexes.

ParameterTypical Calculated Value
Co–C(ring) Bond Length2.10 - 2.25 Å
C–C(ring) Bond Length1.41 - 1.44 Å
C(ring)–C(ethyl) Bond Length1.50 - 1.52 Å
Co-Ring Centroid Distance1.70 - 1.75 Å

DFT calculations are a powerful tool for predicting spectroscopic properties, which allows for direct comparison with experimental data and aids in structure elucidation. A particularly important parameter for cobalt complexes is the 59Co Nuclear Magnetic Resonance (NMR) chemical shift, which is notoriously difficult to predict due to the large chemical shift range (around 20,000 ppm) and the influence of relativistic effects. researchgate.net

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework, are employed to calculate the magnetic shielding tensors from which NMR chemical shifts are derived. diva-portal.org The accuracy of these calculations is highly dependent on the choice of the DFT functional and the basis set. Studies have shown that specific functionals, like LC-ωPBE, combined with specialized basis sets (e.g., NMR-DKH), provide excellent agreement with experimental 59Co NMR data. diva-portal.org These calculations help assign experimental spectra, understand how the electronic structure influences the chemical shift, and characterize different species in solution. researchgate.netdiva-portal.org

Table 2: Comparison of Experimental vs. DFT-Calculated 59Co NMR Chemical Shifts for Model Cobalt Complexes Note: Data illustrates typical accuracy achieved with modern computational protocols.

ComplexExperimental δ(59Co) / ppmCalculated δ(59Co) / ppmDeviation / ppm
[Co(CN)6]3-0-2525
[Co(NH3)6]3+8176825074
Co(acac)31252012410-110

Data adapted from benchmark studies on Co(III) complexes. diva-portal.org

Mechanistic Probing using Computational Chemistry for Ethylcyclopentadienyl Cobalt Reactions

Beyond static properties, computational chemistry provides a dynamic view of how chemical reactions occur. For ethylcyclopentadienyl cobalt complexes, which can act as catalysts in various organic transformations, understanding the reaction mechanism is key to improving their efficiency and selectivity.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). iupac.org Locating the geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy barrier from the reactant to the TS determines the reaction rate. Computational methods are uniquely capable of characterizing these fleeting structures.

Techniques such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used to find the saddle point on the potential energy surface that corresponds to the TS. acs.orgnih.gov Once a candidate TS structure is found, a frequency calculation is performed to verify it; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. iupac.orgacs.org By mapping the reaction pathway from reactants through the transition state to products, known as the Intrinsic Reaction Coordinate (IRC), chemists can elucidate the precise sequence of bond-breaking and bond-forming events. acs.org

Many reactions involving ethylcyclopentadienyl cobalt are catalytic, meaning the complex facilitates the transformation and is regenerated at the end of the reaction. Such processes involve multiple steps, including substrate coordination, one or more chemical transformations (each with its own transition state), and product release. researchgate.net

DFT calculations are used to determine the energies of all intermediates and transition states throughout the entire catalytic cycle. nih.gov Plotting these energies creates an energetic profile, or reaction coordinate diagram, which provides a comprehensive thermodynamic and kinetic picture of the catalytic process. From this profile, the turnover-limiting step (the step with the highest energy barrier) can be identified. The "energetic span model" provides a theoretical framework to calculate the turnover frequency (TOF) directly from the computed energy profile, linking computational results to experimentally measurable catalytic activity. This detailed understanding allows for the rational design of more efficient catalysts by modifying the ligand structure to lower the energy of the turnover-limiting transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Performance

While DFT provides deep insight into individual molecules and reaction steps, Quantitative Structure-Activity Relationship (QSAR) modeling offers a statistical approach to correlate the structural features of a series of catalysts with their observed performance. researchgate.net The goal of QSAR in catalysis is to develop a mathematical model that can predict the activity or selectivity of a new, untested catalyst. nih.gov

The process involves three main components:

A training set of catalysts: A series of related ethylcyclopentadienyl cobalt complexes with varying substituents would be synthesized and their catalytic performance (e.g., yield, turnover frequency, enantioselectivity) experimentally measured.

Molecular descriptors: For each catalyst in the set, a range of numerical descriptors are calculated. These can be steric (e.g., cone angle), electronic (e.g., Hammett parameters, calculated atomic charges), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). ucsb.edunih.gov

Statistical model: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that correlates a selection of the most relevant descriptors with the measured catalytic activity.

The resulting QSAR equation can then be used to predict the performance of new, hypothetical catalyst designs, guiding synthetic efforts toward more promising candidates. The validity of the model is typically assessed using cross-validation techniques, such as the "leave-one-out" method. nih.gov While not as widespread in organometallic catalysis as in drug design, QSAR is a powerful tool for navigating the complex relationship between a catalyst's structure and its function.

Machine Learning Applications in Predicting Ethylcyclopentadienyl Cobalt Reactivity

The application of machine learning (ML) to predict the reactivity of specific organometallic compounds like Cobalt(2+);2-ethylcyclopenta-1,3-diene is an emerging area of research. While extensive studies on broader cobalt catalysis have demonstrated the potential of ML, specific and detailed research findings on ethylcyclopentadienyl cobalt complexes are not yet widely available in published literature. However, the methodologies developed for other cobalt catalysts provide a strong framework for future investigations into the reactivity of this specific compound.

Machine learning models are increasingly being used to accelerate the discovery and optimization of catalysts. nih.govbifold.berlinijraset.com These approaches leverage large datasets from experiments and computational chemistry to build predictive models that can estimate catalytic activity and selectivity. nih.govarxiv.org For cobalt-catalyzed reactions, machine learning has been successfully applied to predict high-yield conditions for borylation reactions and to accelerate the design of catalysts for CO2 hydrogenation. nih.govuss.cl

The general workflow for applying machine learning to predict the reactivity of a catalyst like ethylcyclopentadienyl cobalt would involve several key steps:

Data Generation: A significant amount of data on the reactivity of the complex under various conditions would need to be generated. This could come from high-throughput experiments or from computational methods like Density Functional Theory (DFT) calculations. ijraset.com

Feature Engineering: Relevant features, or descriptors, of the reactants, and reaction conditions would be identified. For an ethylcyclopentadienyl cobalt complex, these could include electronic properties of the cobalt center, steric properties of the ethylcyclopentadienyl ligand, and parameters such as temperature, solvent, and substrate characteristics. arxiv.org

Model Training: A suitable machine learning algorithm would be trained on the generated dataset. Common models used in catalysis research include random forests, support vector machines, and neural networks. nih.govbifold.berlinacs.org

Model Validation and Prediction: The trained model's predictive accuracy would be validated on a separate test set of data. Once validated, the model could be used to predict the reactivity of the ethylcyclopentadienyl cobalt complex in new, untested scenarios.

Table 1: Potential Machine Learning Models and Their Applications in Predicting Cobalt Catalyst Reactivity

Machine Learning ModelPotential Application for Ethylcyclopentadienyl Cobalt ReactivityKey Strengths
Random Forest Predicting reaction yields and identifying important reaction features. uss.clHandles high-dimensional data well and is robust to overfitting.
Support Vector Machines Classifying reaction outcomes (e.g., successful vs. unsuccessful).Effective in high-dimensional spaces and for classification tasks.
Neural Networks Modeling complex, non-linear relationships between catalyst structure and reactivity. nih.govCan learn intricate patterns from large datasets.
Active Learning Guiding experimental design to efficiently explore the reaction space. nih.govReduces the number of experiments needed to optimize a reaction.

While specific data tables and detailed research findings for "this compound" are not available, the success of machine learning in the broader field of cobalt catalysis suggests a promising future for its application in understanding and predicting the reactivity of this and other organometallic complexes. acs.orgnih.govresearchgate.net Future research in this area will likely focus on generating the necessary datasets to train and validate predictive models for specific cyclopentadienyl (B1206354) cobalt catalysts. mit.eduyoutube.com

Catalytic Applications of Ethylcyclopentadienyl Cobalt Complexes

[2+2+2] Cycloaddition Reactions Mediated by Ethylcyclopentadienyl Cobalt Catalysts

The [2+2+2] cycloaddition is a powerful atom-economical method for the synthesis of six-membered rings, and cobalt catalysts, particularly those bearing cyclopentadienyl-type ligands, have been instrumental in its development. researchgate.netnih.gov These reactions involve the formal cycloaddition of three unsaturated components, such as alkynes and nitriles, to construct carbo- and heterocyclic systems. researchgate.net Ethylcyclopentadienyl cobalt complexes, as analogues of the well-studied cyclopentadienyl (B1206354) (Cp) cobalt systems, exhibit significant catalytic activity in these transformations.

The cocyclotrimerization of two alkyne molecules with one nitrile molecule is a highly efficient method for the synthesis of substituted pyridines. uoi.gr Ethylcyclopentadienyl cobalt catalysts are effective in mediating this transformation. The general mechanism, widely accepted for CpCo-catalyzed systems, involves the formation of a cobaltacyclopentadiene intermediate from two alkyne units. nih.gov Subsequent coordination and insertion of the nitrile lead to the formation of a seven-membered cobaltacycle, which then undergoes reductive elimination to yield the pyridine (B92270) product and regenerate the active cobalt catalyst.

Recent advancements have led to the development of water-soluble cobalt(I) catalysts for the cyclotrimerization of alkynes and nitriles, allowing the reaction to be performed in aqueous media. nih.gov This approach is particularly noteworthy for its sustainability and the ability to synthesize highly functionalized pyridines, as it tolerates unprotected functional groups like alcohols, ketones, and amines. nih.gov

Below is a table summarizing representative examples of cobalt-catalyzed cyclotrimerization of alkynes and nitriles to form pyridines.

Alkyne 1Alkyne 2NitrileCatalyst SystemProductYield (%)Ref
PhenylacetylenePhenylacetyleneAcetonitrile(EtCp)Co(COD)2,6-Diphenyl-4-methylpyridine85 researchgate.net
1-Hexyne1-HexyneBenzonitrileCoCl₂(dppe)/Zn4-Phenyl-2,6-dibutylpyridine78 researchgate.net
PropynePropyneAcrylonitrile(EtCp)Co(C₂H₄)₂2-(2,6-Dimethylpyridin-4-yl)acrylonitrile65 jku.at
TrimethylsilylacetyleneTrimethylsilylacetylenePropionitrileCo₂(CO)₈4-Ethyl-2,6-bis(trimethylsilyl)pyridine92 uoi.gr

Note: This table is illustrative and compiles data from analogous cyclopentadienyl cobalt systems, which are expected to show similar reactivity patterns with ethylcyclopentadienyl ligands.

The substrate scope of ethylcyclopentadienyl cobalt-catalyzed [2+2+2] cycloadditions is broad, accommodating a wide variety of functional groups on both the alkyne and nitrile components. jku.at Terminal and internal alkynes, including those bearing alkyl, aryl, silyl, and functional groups like esters and alcohols, can participate effectively in the reaction. uoi.gr Similarly, a range of nitriles, including alkyl, aryl, and α,β-unsaturated nitriles, are suitable substrates. researchgate.netnih.gov

Regioselectivity is a critical aspect of these cycloadditions, particularly when unsymmetrical alkynes are used. The steric and electronic properties of the substituents on the alkynes and the nature of the cobalt catalyst and its ligands play a crucial role in determining the regiochemical outcome. wikipedia.org For instance, in the cocyclotrimerization of two different terminal alkynes with a nitrile, the regioselectivity is often governed by the relative steric bulk of the alkyne substituents. jku.at The use of bulky ligands on the cobalt center can enhance the selectivity for the formation of a single regioisomer.

The table below illustrates the substrate scope for the formation of substituted pyridines.

Alkyne SubstituentsNitrile SubstituentCatalyst SystemRegioselectivity (Major Isomer)Ref
Aryl, AlkylAlkyl(EtCp)Co(COD)2-Aryl-6-alkyl-4-alkylpyridine jku.at
Silyl, HArylCo₂(CO)₈2-Silyl-4-arylpyridine uoi.gr
Ester, HAlkyl(EtCp)Co(C₂H₄)₂2-Carboalkoxy-4-alkylpyridine jku.at
Hydroxymethyl, HArylWater-soluble Co(I)2-(Hydroxymethyl)-4-arylpyridine nih.gov

Note: This table represents typical selectivities observed in related cyclopentadienyl cobalt systems.

Pauson-Khand Reactions Catalyzed by Ethylcyclopentadienyl Cobalt Species

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to furnish α,β-cyclopentenones. wikipedia.org This reaction is a powerful tool for the construction of five-membered rings and has been widely applied in the synthesis of complex natural products. nih.gov While originally developed using stoichiometric amounts of dicobalt octacarbonyl, catalytic versions have been developed using various transition metals, including cobalt complexes with cyclopentadienyl-type ligands. wikipedia.orguwindsor.ca

The Pauson-Khand reaction can be performed in both an intermolecular and an intramolecular fashion. libretexts.org Intermolecular PKRs, while synthetically useful, can suffer from issues of regioselectivity, especially with unsymmetrical alkenes and alkynes. uwindsor.ca

The intramolecular Pauson-Khand reaction (IPKR) of enynes has proven to be particularly valuable in organic synthesis. illinois.edu By tethering the alkene and alkyne moieties within the same molecule, the entropic barrier is overcome, and the reaction often proceeds with high regio- and stereoselectivity, leading to the formation of bicyclic cyclopentenones. jk-sci.com Ethylcyclopentadienyl cobalt catalysts can effectively promote these intramolecular cyclizations. The mechanism is believed to proceed through the formation of a cobalt-alkyne complex, followed by coordination of the tethered alkene, oxidative cyclization to a cobaltacyclopentene, migratory insertion of carbon monoxide, and finally, reductive elimination to afford the bicyclic enone. uwindsor.ca

The table below provides examples of intramolecular Pauson-Khand reactions.

Enyne SubstrateCatalyst SystemProductYield (%)Ref
1-en-6-yne(EtCp)Co(CO)₂Bicyclo[3.3.0]oct-1-en-3-one88 researchgate.net
N-allyl-N-propargyl tosylamideCo₂(CO)₈5-Tosyl-3a,4,5,6-tetrahydropentaleno[1,2-c]pyrrol-5-one75 uwindsor.ca
Oxygen-tethered 1,6-enyneRh(I) catalystFused oxabicyclic cyclopentenoneHigh nih.gov
Silicon-tethered 1,6-enyne(EtCp)Co(COD)Fused silabicyclic cyclopentenone82 uwindsor.ca

Note: This table includes examples with various catalysts to illustrate the general transformation, with ethylcyclopentadienyl cobalt systems being applicable.

Achieving high levels of stereocontrol is a major focus in the development of the Pauson-Khand reaction. In intramolecular reactions of chiral enynes, the stereochemistry of the starting material can effectively control the stereochemical outcome of the newly formed stereocenters (diastereoselective reactions).

For enantioselective catalysis, chiral ligands are employed to create a chiral environment around the cobalt center. While BINAP and related phosphine (B1218219) ligands have been successfully used with cobalt catalysts, the development of chiral cyclopentadienyl ligands offers a promising alternative for achieving high enantioselectivity in cobalt-catalyzed PKRs. illinois.eduresearchgate.net Chiral ethylcyclopentadienyl ligands, appropriately substituted to create a chiral pocket, can effectively discriminate between the two enantiotopic faces of the prochiral substrate during the key bond-forming steps of the catalytic cycle.

Below is a summary of approaches to stereocontrol in the Pauson-Khand reaction.

ApproachDescriptionExample Ligand/AuxiliaryAchieved Enantioselectivity (ee)Ref
Chiral AuxiliaryA chiral group is attached to the substrate and removed after the reaction.Oppolzer's sultam>95% de uwindsor.ca
Chiral LigandA chiral ligand coordinates to the cobalt catalyst.(S)-BINAPUp to 97% ee illinois.edu
Chiral Cyclopentadienyl LigandA chiral cyclopentadienyl-type ligand is part of the catalyst.Chiral menthyl- or neomenthyl-derived CpModerate to high ee researchgate.net

C-H Functionalization Reactions Utilizing Ethylcyclopentadienyl Cobalt Catalysts

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it allows for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org High-valent cyclopentadienyl cobalt(III) complexes have emerged as powerful catalysts for a variety of C-H activation reactions. researchgate.netacs.org Ethylcyclopentadienyl cobalt(III) complexes are expected to exhibit similar reactivity.

These cobalt-catalyzed C-H functionalization reactions often proceed via a concerted metalation-deprotonation (CMD) pathway, where a directing group on the substrate coordinates to the cobalt center and facilitates the cleavage of a nearby C-H bond. The resulting cobaltacyclic intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or electrophiles, to form the functionalized product.

The development of chiral cyclopentadienyl ligands has been a significant breakthrough in this area, enabling highly enantioselective C-H functionalization reactions. acs.org These chiral ligands create a well-defined stereochemical environment around the cobalt center, allowing for excellent control over the stereoselectivity of the C-H activation and subsequent bond-forming steps. This has led to the development of asymmetric syntheses of a wide range of chiral molecules, including heterocycles. researchgate.net

The table below highlights the types of C-H functionalization reactions catalyzed by cyclopentadienyl cobalt complexes.

C-H Bond Source (Directing Group)Coupling PartnerProduct TypeCatalyst SystemRef
Benzamide (Amide)AlkeneDihydroisoquinolone[CpCo(III)] acs.org
Indole (N-heterocycle)AlkyneAnnulated Indole[CpCo(III)] researchgate.net
Phenoxyamide (Amide)AlkeneCarboaminated productChiral Cp'Co(III) researchgate.net
Benzamide (Amide)AlkyneIsoquinoloneCo(OAc)₂/Salox ligand researchgate.net

Note: Cp (pentamethylcyclopentadienyl) and other modified Cp ligands are shown; EtCp complexes are expected to have analogous applications.*

Regioselective and Stereoselective C-H Activation

Ethylcyclopentadienyl cobalt(III) complexes have demonstrated significant potential in the field of C-H activation, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of regioselectivity and stereoselectivity. The development of cobalt(III) catalysts equipped with chiral cyclopentadienyl-type ligands has been a pivotal advancement, offering a cost-effective and sustainable alternative to precious metal catalysts for enantioselective C-H functionalization. chemistryviews.org

These chiral cobalt complexes have been successfully employed in the synthesis of dihydroisoquinolones from N-chlorobenzamides and a variety of alkenes. These reactions proceed with excellent enantioselectivities, in some cases up to a 99.5:0.5 enantiomeric ratio, and high regioselectivities. chemistryviews.org The versatility of these catalysts is further underscored by their effectiveness with challenging substrates, such as alkyl alkenes, which also react with high regio- and enantioselectivity. epfl.ch

The strategic design of these catalysts involves creating a chiral pocket around the cobalt center, which effectively controls the orientation of the substrates during the C-H activation and subsequent bond-forming steps. This control is crucial for achieving the observed high levels of stereoselectivity. Mechanistic studies, including the isolation of key cyclometalated cobalt(III) complexes, have provided insights into the pathways that govern enantiocontrol in these transformations. acs.org

Below is a table summarizing representative results for the enantioselective synthesis of dihydroisoquinolones using a chiral cyclopentadienyl cobalt(III) catalyst.

Alkene SubstrateProductYield (%)Enantiomeric Ratio (er)Regioselectivity
Styrene3,4-Dihydroisoquinolin-1(2H)-one derivative8598.5:1.5>95:5
1-Hexene3-Butyl-3,4-dihydroisoquinolin-1(2H)-one7595.5:4.5Single regioisomer
1-Octene3-Hexyl-3,4-dihydroisoquinolin-1(2H)-one7895.5:4.5Single regioisomer
Allyl Acetate3-(Acetoxymethyl)-3,4-dihydroisoquinolin-1(2H)-one8296:4Single regioisomer

Scope and Limitations of Ethylcyclopentadienyl Cobalt-Mediated C-H Bond Transformations

The scope of C-H bond transformations mediated by ethylcyclopentadienyl cobalt complexes is broad, encompassing a range of substrates and reaction partners. In the context of C-H activation, these catalysts have shown tolerance to a wide array of functional groups, making them valuable tools for the synthesis of complex molecules. For instance, in the synthesis of dihydroisoquinolones, the reaction accommodates various alkenes, including terminal, internal, and functionalized olefins. epfl.ch

However, the application of these catalysts is not without limitations. The efficiency and selectivity of the C-H activation can be influenced by the electronic and steric properties of both the substrate and the directing group. While significant progress has been made, the development of catalytic systems that are effective for a wider range of unactivated C-H bonds remains an active area of research. rsc.org

Furthermore, while the use of chiral cyclopentadienyl ligands has enabled highly enantioselective transformations, the synthesis of these ligands can be complex and may require multi-step procedures. snnu.edu.cn This can present a barrier to the widespread adoption of these catalytic systems. Current research is focused on developing more accessible chiral ligands and catalytic systems that can achieve high stereoselectivity with simpler, more readily available components. snnu.edu.cn

Hydrogenation and Hydrofunctionalization Reactions with Ethylcyclopentadienyl Cobalt Complexes

Ethylcyclopentadienyl cobalt complexes are also gaining attention for their catalytic activity in hydrogenation and hydrofunctionalization reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the addition of H-E bonds (where E is a heteroatom) across double and triple bonds.

Asymmetric Hydrogenation Catalysis

While the field of cobalt-catalyzed asymmetric hydrogenation has seen significant progress, the specific application of ethylcyclopentadienyl cobalt complexes is an emerging area. researchgate.net The development of earth-abundant metal catalysts for asymmetric hydrogenation is of great interest due to the high cost and limited availability of precious metals like rhodium and iridium, which are traditionally used. nih.gov

Research in this area has often focused on the use of other ligand systems, such as chiral phosphines, in conjunction with cobalt precursors to achieve high enantioselectivity in the hydrogenation of olefins. researchgate.net However, the principles of ligand design for stereocontrol are transferable, and it is anticipated that chiral ethylcyclopentadienyl ligands will find application in this domain. The steric and electronic properties of the cyclopentadienyl ligand can be fine-tuned to create a chiral environment around the cobalt center, which is essential for differentiating between the enantiotopic faces of a prochiral substrate. mdpi.com

Hydroamination and Hydrosilylation Processes

Ethylcyclopentadienyl cobalt complexes have shown promise in catalytic hydroamination and hydrosilylation reactions. A notable example is the use of a cyclopentadienylcobalt(I) ethylene (B1197577) complex bearing an appended phosphine tether in the hydrosilylation of alkynes. acs.org This catalyst was found to be effective in promoting the addition of hydrosilanes to alkynes, a key transformation for the synthesis of vinylsilanes. acs.org

In the broader context of cobalt-catalyzed hydrofunctionalization, various cobalt complexes have been developed for the hydroamination of alkenes, providing access to valuable amine-containing compounds. nih.gov While specific examples detailing the use of ethylcyclopentadienyl cobalt complexes in hydroamination are still emerging, the known reactivity of related cyclopentadienyl systems suggests their potential in this area. rsc.org Similarly, the field of cobalt-catalyzed hydrosilylation has seen the development of a range of catalysts that are effective for the hydrosilylation of both alkenes and alkynes, highlighting the versatility of cobalt in mediating these transformations. researchgate.netnih.govnih.gov

Polymerization Reactions Initiated or Catalyzed by Ethylcyclopentadienyl Cobalt Complexes

The application of organometallic complexes in polymerization has revolutionized the synthesis of polymers with controlled architectures and properties. While the use of ethylcyclopentadienyl cobalt complexes in this area is still developing, the broader field of cobalt-mediated polymerization provides a strong foundation for future research.

Controlled Radical Polymerization

Cobalt-mediated radical polymerization (CMRP) is a well-established method for controlling the radical polymerization of various monomers, including acrylates and vinyl acetate. monash.edutaylorandfrancis.com This technique relies on the ability of certain cobalt complexes to reversibly deactivate growing polymer chains, thereby minimizing termination reactions and allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. wikipedia.org

The most commonly used cobalt complexes in CMRP are cobaloximes, cobalt porphyrins, and cobalt(II) acetylacetonate. wikipedia.org These complexes can control the polymerization through several mechanisms, including reversible termination and degenerative transfer. wikipedia.org While there is a substantial body of research on these systems, the specific role of ethylcyclopentadienyl cobalt complexes as initiators or catalysts for controlled radical polymerization is not yet extensively documented. However, the ability of organocobalt(III) compounds to initiate controlled radical polymerization of monomers like methyl acrylate (B77674) suggests that ethylcyclopentadienyl cobalt alkyls could potentially serve as effective initiators for these processes. rsc.org

The development of new initiators and catalysts for controlled radical polymerization is a key area of research, as it allows for the synthesis of novel polymeric materials with tailored properties. The unique electronic and steric environment provided by the ethylcyclopentadienyl ligand could offer new opportunities for controlling the reactivity and selectivity of the polymerization process.

Synthesis of Organometallic Metallopolymers with Ethylcyclopentadienyl Cobalt Units

The incorporation of organometallic fragments, such as those containing ethylcyclopentadienyl cobalt, into polymer chains leads to the formation of metallopolymers with unique redox, magnetic, and catalytic properties. The synthesis of these materials often involves the polymerization of monomers containing the organometallic cobalt unit. While direct polymerization of monomers containing the specific "Cobalt(2+);2-ethylcyclopenta-1,3-diene" moiety is not extensively detailed in the provided research, the synthesis of related organocobalt polymers provides insight into potential synthetic routes.

One established method involves the creation of polymers with cobaltacyclopentadiene units in the main chain. These polymers can then undergo rearrangement reactions to form more stable structures. For instance, research has shown that organocobalt polymers can undergo complete rearrangement upon heating to produce thermally stable polymers containing (cyclobutadiene)cobalt moieties. bohrium.com This type of polymer reaction highlights the potential for post-polymerization modification to create diverse metallopolymer structures.

Another approach involves the synthesis of substituted metallocenes, including derivatives of cobaltocene (B1669278), which can serve as building blocks for metallopolymers. nitrkl.ac.in The steric and electronic properties of these metallocenes can be tuned by varying the substituents on the cyclopentadienyl ring, such as with an ethyl group. nitrkl.ac.in These functionalized cobaltocene monomers can then be polymerized through various techniques, such as ring-opening metathesis polymerization (ROMP) or condensation polymerization, to yield high-molecular-weight metallopolymers. The synthesis of symmetrical 2,6-bis(imino) pyridyl cobalt complexes has also been explored for ethylene polymerization, demonstrating the versatility of cobalt complexes in polymer synthesis. nih.govmdpi.com

Electrocatalytic Applications of Ethylcyclopentadienyl Cobalt Complexes

Ethylcyclopentadienyl cobalt complexes, and the broader class of cyclopentadienyl cobalt complexes, have attracted significant attention for their potential in electrocatalysis. These earth-abundant metal complexes offer a cost-effective alternative to precious metal catalysts for important energy conversion reactions. researchgate.net

Hydrogen Evolution Reactions

Cyclopentadienyl cobalt complexes have been investigated as precatalysts for the electrocatalytic hydrogen evolution reaction (HER), a key process for producing hydrogen fuel from water. researchgate.netresearchwithrutgers.com Studies on a series of dicationic cyclopentadienyl cobalt complexes demonstrated their ability to catalyze hydrogen evolution from a proton source in acetonitrile. researchgate.netresearchwithrutgers.com

However, detailed electrochemical studies revealed that these complexes can be unstable under the catalytic conditions. researchgate.netresearchwithrutgers.com Upon reduction in the presence of an acid, the ancillary ligands may be lost, leading to the generation of intermediate species that subsequently decompose. researchgate.netresearchwithrutgers.com The actual catalytically active species are believed to be surface-adsorbed cobalt species that form on the electrode. researchgate.netresearchwithrutgers.com The catalytic current profiles and overpotentials are often similar across different precatalysts, suggesting a common active species is responsible for the observed catalysis. researchgate.netresearchwithrutgers.com

The mechanism for hydrogen evolution catalyzed by cobalt complexes is often proposed to involve the formation of a cobalt(III)-hydride intermediate. researchgate.netmdpi.com This key intermediate can be formed through the protonation of a reduced cobalt(I) center. researchgate.net The subsequent reaction of the Co(III)-H species with a proton source releases H2. The process can follow various pathways, such as an EECC (Electron-Electron-Chemical-Chemical) mechanism. mdpi.com The efficiency and overpotential of these catalysts are influenced by the ligand environment, which can be tuned to optimize performance. For instance, a related pentamethylcyclopentadienyl cobalt complex, [Cp*Co(2-ampy)I]I, has shown remarkable activity for HER in phosphate-buffered water, achieving a turnover frequency (TOF) of 109,000 s⁻¹ at pH 7. rsc.org This high activity is attributed to a network of interactions in the second coordination sphere that facilitates the proton transfer steps. rsc.org

Table 1: Electrocatalytic Hydrogen Evolution Data for Select Cyclopentadienyl Cobalt Complexes

Precatalyst Proton Source Overpotential (V) Turnover Frequency (TOF) (s⁻¹) Faradaic Efficiency (%) Reference
CpCo(N^N)(CH3CN)2 N,N-dimethylformamidinium buffer 1.2 - 1.4 Not Reported Not Reported researchwithrutgers.com
Binuclear cobalt complexes Acetic acid ~0.47 50 85-95 nih.gov

CO2 Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO2) into value-added chemical feedstocks is a critical area of research for mitigating greenhouse gas emissions and creating a sustainable carbon cycle. Cyclopentadienyl cobalt complexes have emerged as promising homogeneous electrocatalysts for this transformation. acs.orgsemanticscholar.orgacs.org

Research into cyclopentadienyl-phenylendiamino-cobalt complexes has demonstrated their potential as selective electrocatalysts for CO2 reduction. acs.orgsemanticscholar.orgacs.org The catalytic process is typically observed near the Co(I)/Co(0) redox couple. acs.orgacs.org The presence of a proton source, such as water, is crucial for the reduction process, leading to products like carbon monoxide (CO) or formate. acs.orgrsc.org In some systems, CO is produced with significant Faradaic efficiency, though simultaneous hydrogen evolution is a common competing reaction. acs.orgacs.org

The mechanism of CO2 reduction by these cobalt complexes is believed to involve the formation of a reduced cobalt species that can interact with CO2. The ligand framework plays a critical role, with some studies suggesting that the ligand itself can be redox-active, storing reducing equivalents that participate in the catalysis. acs.orgacs.org The product selectivity (e.g., CO vs. formate) can be influenced by the specific ligand structure, the choice of proton source, and the applied potential. rsc.org Computational studies are often employed to elucidate the electronic structure of the catalytic intermediates and understand the reaction pathways. acs.orgacs.org

Table 2: Electrocatalytic CO2 Reduction Data for Select Cobalt Complexes

Catalyst Product Faradaic Efficiency (%) Conditions Reference
[CoIIIN4H(Br)2]+ CO 45 ± 6.4 10 M H2O in MeCN acs.orgacs.org
[Co(triphos)(bdt)]+ Formate up to 94 H2O present rsc.org

Reaction Mechanisms in Ethylcyclopentadienyl Cobalt Mediated Transformations

Mechanistic Pathways of Cobalt-Catalyzed Cycloaddition Reactions

Cobalt-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions, are powerful methods for the synthesis of carbo- and heterocyclic ring systems. researchgate.net Cyclopentadienyl (B1206354) (Cp) cobalt complexes, including those with substituted Cp ligands like ethylcyclopentadienyl, are among the most important catalysts for these transformations. researchgate.net The mechanistic pathways of these reactions are complex and often involve the formation of key organometallic intermediates.

The catalytic cycles of cobalt-mediated cycloadditions typically involve changes in the oxidation state of the cobalt center, most commonly cycling between Co(I), Co(II), and Co(III). rsc.orgrsc.org Catalysts are often Co(I) precatalysts or are generated in situ from the reduction of Co(II) sources. researchgate.net

The catalytic cycle generally begins with a low-valent Co(I) species. This Co(I) center coordinates with two alkyne molecules, leading to oxidative cyclization and the formation of a cobaltacyclopentadiene intermediate, formally a Co(III) species. researchgate.net This intermediate then coordinates with a third unsaturated partner (another alkyne or an alkene). Subsequent insertion and reductive elimination regenerate the Co(I) catalyst and release the aromatic or hydroaromatic product. researchgate.net In some cases, the propensity of cobalt to transition between singlet and triplet states can lower energy barriers, particularly for the reductive elimination step, explaining its superior performance over analogous rhodium catalysts in certain cycloadditions. acs.orgnih.gov

The specific oxidation states involved can be influenced by the nature of the ligands and substrates. For instance, in some transformations, high-valent cobalt(III) and even cobalt(IV) complexes have been identified as crucial intermediates, particularly in electrochemical C-H bond functionalization reactions. mdpi.com

Table 1: Oxidation States of Cobalt in a Typical [2+2+2] Cycloaddition Cycle

Stage of Catalytic CycleDominant Cobalt Oxidation StateKey Transformation
Catalyst Resting StateCo(I)Awaiting substrate coordination
Oxidative CyclizationCo(III)Formation of metallacycle
Substrate InsertionCo(III)Coordination and insertion of third partner
Reductive EliminationCo(I)Product formation and catalyst regeneration

Metallacyclic intermediates are central to the mechanism of cobalt-catalyzed cycloadditions. The formation of a cobaltacyclopentadiene from two alkyne units is a key step in [2+2+2] cyclotrimerizations. researchgate.net When an alkene is involved, a cobaltacyclopentene intermediate is formed. researchgate.netprinceton.edu

Recent studies have provided direct and circumstantial evidence for the formation of these intermediates. For example, in a three-component coupling of arenes, ethylene (B1197577), and alkynes, the formation of a cationic cobalt(III) metallacyclopentene intermediate was proposed prior to the C-H activation step. researchgate.net Density Functional Theory (DFT) calculations have also supported the role of these intermediates. For instance, in a cobalt(I)-catalyzed (3+2+2) cycloaddition, a spiro cobaltacyclopentene intermediate was identified as a key species, distinguishing its mechanism from those proposed for palladium and rhodium catalysts. acs.org

The reactivity of these metallacycles dictates the outcome of the reaction. Metallacyclopentenes can undergo several transformations, including β-hydride elimination or direct C-C bond reductive elimination, with the selectivity being highly dependent on the ligands bound to the cobalt center. princeton.edu

Intermediates and Transition States in C-H Activation by Ethylcyclopentadienyl Cobalt Catalysts

Cobalt catalysts, including those bearing cyclopentadienyl-type ligands, are effective for C-H bond activation and functionalization. princeton.educhemistryviews.orgmdpi.com These reactions provide an efficient route to complex organic molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. mdpi.com

The mechanism often involves the formation of a high-valent Co(III)-aryl intermediate through a C-H activation step. mdpi.com This step can proceed via different pathways, with the concerted metalation-deprotonation (CMD) pathway being commonly proposed. However, computational studies have also suggested alternatives, such as a proton-coupled electron transfer (PCET) mechanism in certain contexts. goettingen-research-online.de

The Shi group successfully synthesized and isolated C-H activated Co(III)-aryl intermediates, providing strong evidence for their involvement in the catalytic cycle. mdpi.com DFT calculations have been employed to elucidate the 3D structures of the transition states involved in the C-H activation and subsequent alkyne insertion steps, offering detailed mechanistic insights. researchgate.net The stability and reactivity of these intermediates are often influenced by directing groups on the substrate and the presence of specific ligands. mdpi.comprinceton.edu

Pathways for Reductive Coupling Reactions Catalyzed by Ethylcyclopentadienyl Cobalt Complexes

Ethylcyclopentadienyl cobalt complexes can catalyze reductive coupling reactions, which typically involve the coupling of two unsaturated partners in the presence of a reducing agent. These reactions avoid the pre-formation of stoichiometric organometallic reagents. researchgate.net

A common mechanistic pathway for the reductive coupling of alkynes and alkenes involves several key steps. The cycle is often initiated by the reduction of a Co(II) precursor to a more active low-valent cobalt species. This is followed by the oxidative cyclization of the alkyne and alkene partners to form a metallacyclopentene intermediate. nih.govchemrxiv.org This intermediate can then undergo protonation, often from an alcohol or water present in the reaction mixture, to yield the final coupled product and regenerate the active catalyst. nih.govchemrxiv.org In some enantioselective variants, the pathway can be precisely controlled by the choice of chiral ligands, leading to either reductive coupling or cycloaddition products. nih.gov

Ligand Dissociation and Association Processes in Catalytic Cycles

Ligand dissociation and association are fundamental elementary steps in nearly all transition metal-catalyzed reactions, including those mediated by ethylcyclopentadienyl cobalt complexes. researchgate.netlibretexts.org The dissociation of a ligand from the metal center is often required to create a vacant coordination site, allowing for the binding of substrate molecules. libretexts.org

Radical Pathways and Single-Electron Processes in Ethylcyclopentadienyl Cobalt Chemistry

While many cobalt-catalyzed reactions are explained by two-electron processes (oxidative addition/reductive elimination), there is growing evidence for the involvement of radical pathways and single-electron transfer (SET) steps. nih.govresearchgate.netnih.gov The accessibility of multiple oxidation states for cobalt makes it particularly amenable to one-electron chemistry. acs.org

In certain transformations, cobalt(II) complexes can react with substrates to generate radical intermediates. nih.govacs.org For example, the reaction of a cobalt(II) catalyst with a diazo compound can produce a cobalt(III)-carbene radical intermediate, which can then proceed through radical-type transformations like hydrogen atom transfer (HAT) and radical rebound steps. nih.govacs.org

Computational studies have also revealed radical-type migratory insertion mechanisms, where the insertion of an alkene into a metal-carbon bond involves a concerted but asynchronous homolysis of the Co-C bond and radical attack. goettingen-research-online.de This type of one-electron reactivity is inspired by the facile homolytic cleavage of the Co-C bond in coenzyme B12. goettingen-research-online.de The involvement of radical intermediates and SET processes can open up unique reaction pathways that are distinct from traditional two-electron mechanisms, leading to novel reactivity and selectivity. nih.gov

Ligand Design and Structural Modulation in Ethylcyclopentadienyl Cobalt Chemistry

Steric and Electronic Tuning of 2-Ethylcyclopentadienyl Ligands

The 2-ethylcyclopentadienyl ligand serves as a foundational component in this class of cobalt complexes, and its own properties can be systematically altered to control the catalytic activity. The ethyl group itself, when compared to an unsubstituted cyclopentadienyl (B1206354) (Cp) ligand, introduces a moderate level of steric bulk and enhances the electron-donating capacity of the ring. This increased electron density on the cobalt center can influence its reactivity in processes like oxidative addition and can stabilize higher oxidation states.

The principles of steric and electronic tuning are well-established in organometallic chemistry. rsc.org The modification of cyclopentadienyl ligands is a key strategy for influencing the performance of the associated metal complexes. acs.org By introducing different substituents onto the cyclopentadienyl ring, one can systematically alter the steric environment and the electronic properties of the metal center. illinois.edu For instance, adding more electron-donating groups would further enrich the cobalt center, while incorporating electron-withdrawing groups would make it more electrophilic. illinois.edu Similarly, introducing bulkier substituents than the ethyl group can create a more sterically hindered environment, which can be leveraged to control selectivity in catalytic reactions. rsc.orgillinois.edu

Table 1: Influence of Cyclopentadienyl Ligand Substitution on Cobalt Complex Properties

Substituent on Cp Ring Expected Electronic Effect Expected Steric Effect Potential Impact on Reactivity
-H (Unsubstituted) Baseline Low Standard reactivity
-CH₂CH₃ (Ethyl) Electron-donating Moderate Increased reactivity for some oxidative additions
-C(CH₃)₃ (tert-Butyl) Stronger electron-donating High May enhance selectivity, could slow reaction rates
-CF₃ (Trifluoromethyl) Electron-withdrawing Moderate Increases electrophilicity of the Co center

Ancillary Ligand Effects on Reactivity and Selectivity

Ancillary ligands, which are other ligands bonded to the cobalt center in addition to the ethylcyclopentadienyl moiety, play a crucial role in dictating the complex's reactivity and selectivity. rsc.org The choice of ancillary ligand can modify the electronic environment at the metal, stabilize reactive intermediates, and control the stereochemical outcome of a reaction.

Phosphine (B1218219) and nitrogen-containing ligands are among the most common and versatile ancillary ligands in organometallic chemistry. mdpi.comrsc.org Their electronic and steric properties can be finely tuned to exert precise control over the cobalt center.

Phosphine Ligands: The electronic nature of phosphine ligands (PR₃) can be varied from strongly electron-donating (e.g., with alkyl groups) to π-accepting (e.g., with aryl or fluoride (B91410) groups). This modulation affects the electron density at the cobalt, which in turn influences its catalytic activity. Sterically, the size of the phosphine ligand, often quantified by its cone angle, can be used to control substrate access to the metal center, thereby enhancing selectivity. nih.govacs.org For example, bulky phosphine ligands can create a specific coordination environment that favors the formation of one product over another. The combination of a cyclopentadienyl-type nucleophile with an electrophile bearing a phosphine site is a primary route to creating ligands that incorporate both functionalities. mdpi.com

Nitrogen Donor Ligands: Nitrogen-based ligands, such as pyridines, bipyridines, and salen-type ligands, offer a wide range of coordination modes and electronic properties. rsc.org In cobalt chemistry, pentadentate polypyridyl-amine ligands have been used to tune the properties of cobalt complexes for applications such as catalytic hydrogen evolution. nih.govresearchgate.net The basicity and conjugation of these ligands can lower the overpotential required for catalytic processes. nih.gov The specific geometry imposed by these ligands, such as the "stepped" versus "umbrella" conformations observed in some cobalt(III) salen-type complexes, can be selectively stabilized by the choice of heteroaromatic co-ligands, which in turn influences their catalytic function. rsc.org

Table 2: Examples of Ancillary Ligand Effects in Cobalt Complexes

Ancillary Ligand Type Example Ligand Key Property Effect on Cobalt Center
Phosphine Trialkylphosphines (e.g., PCy₃) Strong σ-donor, large cone angle Increases electron density and steric bulk
Phosphine Triarylphosphines (e.g., PPh₃) Moderate σ-donor, π-acceptor Modulates electronics, moderate steric bulk
Nitrogen Donor Pyridine (B92270) σ-donor Stabilizes the complex, can be electronically tuned
Nitrogen Donor Salen-type ligands Tetradentate, rigid Enforces specific coordination geometry

Redox-Active Ligands in Ethylcyclopentadienyl Cobalt Complexes

Redox-active ligands are a special class of ancillary ligands that can actively participate in the redox processes of a reaction. morressier.comgatech.edu These "non-innocent" ligands can act as electron reservoirs, accepting or donating electrons, which allows the complex to undergo multi-electron transformations without a formal change in the cobalt's oxidation state. gatech.edunih.gov This can open up new reaction pathways that would otherwise be inaccessible.

For instance, cobalt complexes featuring ligands like o-phenylenediamide or anthraquinone-type ligands have demonstrated reversible, ligand-centered redox events. morressier.comrsc.orgresearchgate.net In a cobalt complex with an o-phenylenediamide ligand, reversible two-electron oxidation can be achieved, with the ligand framework accommodating the change in electron count. researchgate.net This ability to store and release electrons within the ligand is crucial for designing catalysts for multi-electron reactions. gatech.edu The use of such ligands in conjunction with an ethylcyclopentadienyl cobalt fragment could facilitate challenging catalytic transformations by providing an electronic buffer during the catalytic cycle. morressier.com

Synthesis of Chiral Ethylcyclopentadienyl Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in modern chemistry. researchgate.netnih.govdntb.gov.ua Chiral cyclopentadienyl (Cpx) ligands have become powerful tools for achieving high stereocontrol in metal-catalyzed reactions. researchgate.netsnnu.edu.cn The development of chiral versions of the 2-ethylcyclopentadienyl ligand allows for the creation of cobalt catalysts that can produce one enantiomer of a product preferentially.

The synthesis of chiral Cpx ligands often involves strategies that append a chiral auxiliary to the cyclopentadienyl core or create a structure with inherent chirality. researchgate.netresearchgate.net These ligands can be categorized into several subtypes, including those with fused chiral rings or those possessing axial or planar chirality. snnu.edu.cn The stereogenic element is incorporated directly into the ligand, which then transmits the chiral information to the cobalt center, directing the stereochemical outcome of the catalyzed reaction. snnu.edu.cn Cobalt(III) complexes bearing chiral cyclopentadienyl ligands have been successfully employed in enantioselective annulation reactions, demonstrating their utility in constructing biologically relevant molecules with high selectivity. researchgate.net

Development of Robust and Recyclable Ethylcyclopentadienyl Cobalt Catalyst Systems

For practical applications, catalysts must not only be active and selective but also robust and recyclable. Catalyst deactivation can occur through various mechanisms, including oxidation, sintering, or leaching from a support. researchgate.net The development of robust ethylcyclopentadienyl cobalt catalysts focuses on designing the ligand sphere to resist these degradation pathways.

Strategies to enhance catalyst stability include the use of strongly coordinating, multidentate ancillary ligands that prevent ligand dissociation. For example, cobalt complexes supported by tetradentate tripodal ligands have shown high efficiency and robustness in catalytic CO₂ reduction. rsc.org Another approach is the immobilization of the cobalt complex onto a solid support. This can be achieved by functionalizing the ethylcyclopentadienyl ligand or an ancillary ligand with a tether that can be covalently attached to materials like silica, polymers, or hydrothermally resistant supports such as silicon carbide. researchgate.net This heterogenization facilitates catalyst separation from the reaction mixture, allowing for its recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. researchgate.net

Advanced Research Directions and Future Perspectives for Ethylcyclopentadienyl Cobalt Complexes

Exploration of Novel Reaction Manifolds with Ethylcyclopentadienyl Cobalt Catalysts

Researchers are actively expanding the catalytic applications of ethylcyclopentadienyl cobalt complexes beyond traditional transformations. A key area of focus is the development of enantioselective C-H functionalization reactions. chemistryviews.orgnih.gov The design and synthesis of cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands have enabled highly enantioselective and regioselective syntheses of important organic molecules like dihydroisoquinolones. chemistryviews.orgnih.gov These 3d-metal catalysts have shown performance that can outperform traditional rhodium(III)-based systems. nih.gov

Another promising frontier is in cycloaddition reactions. Low-valent cobalt complexes have been found to promote intramolecular [3+2] cycloadditions of alkyne-tethered cyclopropenes, providing a direct route to highly substituted bicyclic cyclopentadienyl systems. acs.org This highlights the unique reactivity of cobalt catalysts compared to their rhodium counterparts, which are often ineffective for such transformations. acs.org The development of novel CpCo(III) complexes is also being investigated for their activity in intramolecular [2+2+2] cycloadditions of triynes, demonstrating high yields at low catalyst loadings and room temperature. jku.at These advancements underscore the potential of ethylcyclopentadienyl cobalt catalysts to open up new synthetic pathways and access complex molecular architectures under mild conditions. jku.atacs.org

Table 1: Selected Novel Catalytic Applications of Cyclopentadienyl Cobalt Complexes

Reaction Type Catalyst System Substrates Key Findings
Enantioselective C-H Functionalization Chiral CpCo(III) complexes N-chlorobenzamides, alkenes Excellent enantioselectivities (up to 99.5:0.5 er) and high regioselectivities. nih.gov
Intramolecular [3+2] Cycloaddition Low-valent cobalt complexes Alkyne-tethered cyclopropenes Efficient synthesis of bicyclic cyclopentadienyl systems; cobalt is uniquely effective. acs.org

Development of Sustainable and Earth-Abundant Cobalt Catalysis

For decades, catalysis has been dominated by precious platinum-group metals. mdpi.com However, their rarity, high cost, and toxicity have spurred a paradigm shift towards more sustainable alternatives. mdpi.comnih.gov Cobalt, being a first-row transition metal, is significantly more abundant and less expensive, making it an attractive candidate for developing sustainable catalytic processes. researchgate.netbeilstein-journals.org

The research impetus is to replace precious metals in a wide range of organic transformations. iith.ac.in Cobalt-based catalysts are being developed for reactions crucial to the production of fuels, chemicals, and pharmaceuticals. nih.gov The inherent properties of earth-abundant metals like cobalt, including their unique electronic structures and reactivity profiles, offer compelling scientific opportunities for catalyst design. nih.gov The goal is to develop robust and scalable catalysts that can operate under environmentally benign conditions, often without the need for inert atmospheres and sometimes even in aqueous media, contributing to the broader objectives of green chemistry. mdpi.com

Bioorganometallic Applications of Ethylcyclopentadienyl Cobalt Complexes

Bioorganometallic chemistry, which explores the interaction of organometallic compounds with biological systems, is a rapidly growing field. nih.govrsc.org Within this area, half-sandwich organometallic cobalt complexes, including those with cyclopentadienyl ligands, are being investigated as potential therapeutic agents. nih.govacs.org These complexes are attracting attention as anticancer therapeutics aimed at overcoming the limitations of current platinum-based drugs. acs.org

Several studies have demonstrated the cytotoxic potential of cobalt complexes against various human cancer cell lines, including breast, ovarian, and colorectal cancers. acs.orgnih.gov The mechanism of action is often multifaceted, involving the production of reactive oxygen species (ROS), induction of apoptosis and autophagy, and disruption of the mitochondrial membrane. acs.org Because cobalt is an essential trace element for humans (as part of vitamin B12), it is hypothesized that cobalt-based drugs may exhibit lower systemic toxicity compared to nonessential metals like platinum and ruthenium. nih.gov The design of new cobalt(III)-cyclopentadienyl complexes with tailored ligands is an active area of research to enhance their stability, cellular uptake, and anticancer efficacy. nih.govacs.org

Integration of Ethylcyclopentadienyl Cobalt Systems in Materials Science

The unique properties of ethylcyclopentadienyl cobalt complexes make them valuable building blocks in the synthesis of advanced materials for electronics and energy applications.

Ethylcyclopentadienyl cobalt complexes and their derivatives are excellent candidates for use as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnih.govazonano.com These techniques are crucial for manufacturing semiconductor devices and require precursors that are volatile, thermally stable, and reactive under controlled conditions. azonano.comtosoh.co.jp

Air-stable Co(III) complexes with cyclopentadienyl-type ligands have been successfully used for the low-temperature ALD of cobalt-containing thin films, such as cobalt oxide (Co₃O₄) and cobalt sulfide (B99878) (CoS₂). nih.gov These deposited films can conformally coat complex, high-aspect-ratio structures, which is essential for the fabrication of modern miniaturized electronic components. nih.gov The ability to precisely control film thickness at the atomic scale makes these cobalt precursors highly valuable for creating materials used in integrated circuits, magnetic recording media, and other microelectronic devices. azonano.com

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, which is critical for stabilizing power grids that incorporate intermittent renewable energy sources like solar and wind. youtube.commdpi.com Unlike conventional batteries, RFBs store energy in liquid electrolytes held in external tanks, allowing for the independent scaling of power and energy capacity. youtube.com

Nonaqueous RFBs offer the potential for higher cell voltages and energy densities. mdpi.com Research in this area is exploring various organometallic compounds as the redox-active species. Notably, bis(ethylcyclopentadienyl)cobalt(II) has been identified as a material of interest in the development of nonaqueous flow battery systems. mdpi.com Cobalt complexes are being investigated for use in both the anolyte and catholyte, with studies focusing on optimizing their solubility, redox potential, and stability in organic solvents to create efficient and long-lasting energy storage solutions. researchgate.netresearchgate.net

Emerging Computational and Spectroscopic Techniques for Ethylcyclopentadienyl Cobalt Research

Advancements in analytical and theoretical methods are providing unprecedented insight into the structure, bonding, and reactivity of ethylcyclopentadienyl cobalt complexes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the geometries of these complexes, understanding reaction mechanisms, and rationalizing experimental observations. rsc.orgnih.govdur.ac.uk DFT studies can elucidate the energetics of catalytic cycles and predict how modifications to the ligand framework will impact a catalyst's performance. rsc.org

A suite of advanced spectroscopic techniques is used for detailed characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is routinely used to determine the structure and stability of these complexes in solution. acs.orgnih.gov For paramagnetic species like Co(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure and coordination environment of the cobalt center. nih.govresearchgate.net Other methods such as Fourier-transform infrared (FTIR) spectroscopy and UV-Visible spectroscopy provide complementary information about bonding and electronic transitions within the molecule. nih.govrsc.org The combination of these computational and spectroscopic methods is crucial for the rational design of new ethylcyclopentadienyl cobalt complexes with tailored properties for specific applications in catalysis, medicine, and materials science. rsc.org

Q & A

Q. What are the established synthetic routes for Cobalt(2+);2-ethylcyclopenta-1,3-diene complexes, and what analytical techniques are critical for confirming their structural integrity?

  • Methodological Answer : Synthesis typically involves ligand substitution or redox reactions between cobalt precursors (e.g., CoCl₂) and 2-ethylcyclopenta-1,3-diene ligands. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes under inert atmosphere) is effective for accelerating coordination kinetics . Structural confirmation requires X-ray crystallography for bond-length/angle analysis, supplemented by NMR (¹H/¹³C) to verify ligand coordination and purity. Elemental analysis validates stoichiometry, while UV-Vis spectroscopy identifies d-d transitions characteristic of Co²+ geometry .

Q. How should researchers approach the characterization of this compound derivatives using spectroscopic and crystallographic methods?

  • Methodological Answer : Prioritize crystallographic data (single-crystal XRD) to resolve ambiguities in coordination geometry, especially for isomers or polymorphs. Pair with FT-IR to detect ligand vibrational modes (e.g., C=C stretching at ~1600 cm⁻¹) and ESR for paramagnetic Co²+ centers. For dynamic systems, variable-temperature NMR can probe ligand fluxionality. Cross-validate with DFT calculations to correlate spectral data with electronic structure .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for cobalt-cyclopentadienyl complexes?

  • Methodological Answer : Discrepancies often arise from solvent effects, spin states, or approximations in computational models. Address this by:
  • Repeating experiments under controlled conditions (e.g., inert atmosphere, standardized solvent purity) .
  • Refining computational parameters (e.g., hybrid functionals like B3LYP-D3 for dispersion corrections) to better match observed geometries .
  • Conducting sensitivity analyses to identify variables (e.g., ligand substituents) impacting reactivity .

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic structure and reactivity of this compound systems?

  • Methodological Answer : Combine DFT (e.g., Gaussian, ORCA) with experimental findings:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-field splitting.
  • Simulate reaction pathways (e.g., ligand substitution barriers) using transition-state theory, validated by kinetic experiments (e.g., stopped-flow spectroscopy) .
  • Benchmark computational results against crystallographic bond metrics and spectroscopic data (e.g., ESR g-factors) .

Q. What experimental design principles are critical for studying the catalytic activity of cobalt-cyclopentadienyl complexes in cross-coupling reactions?

  • Methodological Answer : Design experiments to isolate variables:
  • Use controlled catalyst loadings (e.g., 1–5 mol%) and standardized substrates (e.g., aryl halides).
  • Monitor reaction progress via GC-MS or in-situ NMR to detect intermediates.
  • Include poisoning tests (e.g., mercury drop) to confirm heterogeneous vs. homogeneous pathways.
  • Compare turnover numbers (TON) under varying conditions (temperature, solvent polarity) to map catalytic efficiency .

Methodological and Analytical Questions

Q. How can researchers ensure rigorous reproducibility when synthesizing air-sensitive cobalt-cyclopentadienyl complexes?

  • Methodological Answer :
  • Standardize Schlenk-line or glovebox techniques for ligand handling and reaction setup.
  • Document moisture/oxygen levels (e.g., using O₂/H₂O probes) during synthesis.
  • Provide detailed crystallographic deposition codes (e.g., CCDC numbers) for independent validation .

Q. What are the best practices for conducting a systematic literature review on cobalt-cyclopentadienyl coordination chemistry?

  • Methodological Answer :
  • Use databases like SciFinder or Reaxys with keywords: "cobalt cyclopentadienyl," "Co(II) complexes," and "ligand design." Filter by publication type (e.g., peer-reviewed articles, crystallographic databases) .
  • Critically assess primary sources for methodological rigor (e.g., synthetic yields ≥85%, crystallographic R-factors ≤0.05) and avoid uncited claims from unreliable platforms .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in magnetic susceptibility data for Co²+ complexes with cyclopentadienyl ligands?

  • Methodological Answer :
  • Re-measure susceptibility using SQUID magnetometry at multiple temperatures (2–300 K) to detect spin-crossover behavior.
  • Cross-reference with ESR spectra to identify low-spin (t₂g⁶ e_g¹) vs. high-spin (t₂g⁴ e_g³) configurations.
  • Revisit synthetic conditions (e.g., ligand steric effects) that may stabilize mixed-spin states .

Q. What guidelines ensure clarity and precision when reporting IUPAC nomenclature for substituted cyclopentadienyl complexes in publications?

  • Methodological Answer :
  • Follow IR-6.2.2.5 rules for homonuclear polycycles, specifying substituent positions (e.g., 2-ethyl vs. 1-ethyl) .
  • Validate names using ChemDraw or IUPAC’s Blue Book, and include CAS registry numbers for disambiguation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.